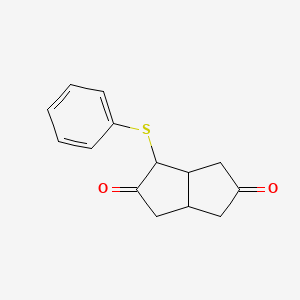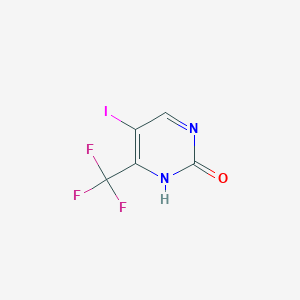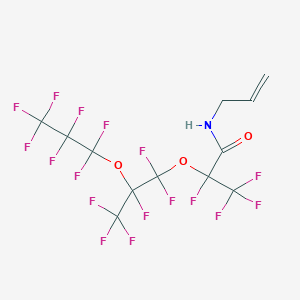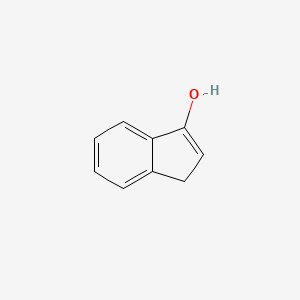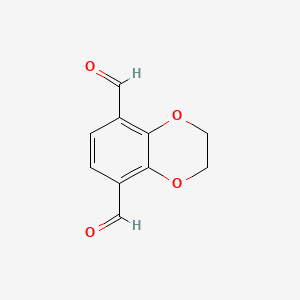
Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is particularly noted for its role as a central dopaminergic agonist, making it valuable in the treatment of neurological disorders such as Parkinson’s disease and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride typically involves the reaction of pyrimidine derivatives with piperonyl piperazine. One common method includes the use of 4-methoxy-2-(4-piperonyl-1-piperazinyl)pyrimidine as an intermediate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps to ensure the compound’s purity, which is critical for its application in pharmaceuticals and research .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to synthesize derivatives with different pharmacological properties.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds .
Scientific Research Applications
Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and depression
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects primarily through its action as a central dopaminergic agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby influencing neurological pathways involved in movement and mood regulation. This mechanism makes it particularly useful in treating conditions like Parkinson’s disease, where dopamine levels are deficient .
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another central dopaminergic agonist with similar applications in treating neurological disorders.
2-(3,5-dimethyl-4-piperonyl-1-piperazinyl)pyrimidine: A derivative with slight modifications in its chemical structure, leading to different pharmacological properties.
4-methyl-2-(4-piperonyl-1-piperazinyl)pyrimidine: Another related compound with distinct chemical and biological characteristics.
Uniqueness
Pyrimidine, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride is unique due to its specific binding affinity and efficacy at dopamine receptors, which distinguishes it from other similar compounds. Its particular structure allows for targeted therapeutic effects with potentially fewer side effects .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
21280-17-1 |
|---|---|
Molecular Formula |
C16H20Cl2N4O2 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C16H18N4O2.2ClH/c1-2-14-15(22-12-21-14)9-13(1)10-19-5-7-20(8-6-19)16-3-4-17-11-18-16;;/h1-4,9,11H,5-8,10,12H2;2*1H |
InChI Key |
ZAYJWMXCGBNMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


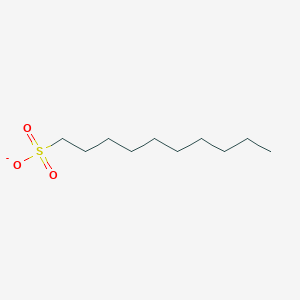
![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14150590.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)

![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
![1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14150615.png)
